molecular formula C7H14O2Si B080128 Trimethylsilyl methacrylate CAS No. 13688-56-7

Trimethylsilyl methacrylate

Cat. No.: B080128
CAS No.: 13688-56-7
M. Wt: 158.27 g/mol
InChI Key: PGQNYIRJCLTTOJ-UHFFFAOYSA-N
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Description

Trimethylsilyl methacrylate is an organosilicon compound with the chemical formula H2C=C(CH3)CO2Si(CH3)3. It is a methacrylate ester where the methacrylic acid is esterified with trimethylsilyl alcohol. This compound is known for its utility in polymer chemistry, particularly in the synthesis of polymers with unique properties due to the presence of the trimethylsilyl group.

Mechanism of Action

Target of Action

Trimethylsilyl methacrylate (TMSMA) is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it is incorporated during the polymerization process .

Mode of Action

TMSMA interacts with its targets (polymer chains) through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of TMSMA, it can be polymerized under anionic conditions to give stereoregular polymers .

Biochemical Pathways

The biochemical pathway of TMSMA primarily involves the process of anionic polymerization . This process leads to the formation of polymers with a specific arrangement of the TMSMA units, which can significantly affect the properties of the resulting polymer .

Pharmacokinetics

It’s worth noting that tmsma is characterized by a high gi absorption and bbb permeant .

Result of Action

The result of TMSMA’s action is the formation of polymers with specific stereochemical configurations . These polymers can have a variety of uses, depending on the specific properties conferred by the stereochemical arrangement of the TMSMA units .

Action Environment

The action of TMSMA is influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by factors such as temperature and the presence of a catalyst . Additionally, TMSMA is characterized by a vapor pressure of less than 5 mmHg at 25 °C, indicating that it can evaporate into the air from open containers exposed to ambient conditions .

Biochemical Analysis

Biochemical Properties

(Trimethylsilyl)methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes and proteins during these reactions. For instance, it can be used in the synthesis of hydrogels, which are known to interact with human osteoblasts, promoting their growth and differentiation . The compound’s interaction with these cells is facilitated by its methacrylate group, which can form covalent bonds with other biomolecules, enhancing the stability and functionality of the resulting polymers.

Cellular Effects

The effects of (Trimethylsilyl)methacrylate on various cell types and cellular processes are profound. In human osteoblasts, for example, it has been shown to enhance cell attachment, growth, and proliferation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by providing a stable matrix for cell growth. The methacrylate group in (Trimethylsilyl)methacrylate allows for the formation of hydrogels that mimic the extracellular matrix, thereby supporting cellular functions and promoting tissue regeneration.

Molecular Mechanism

At the molecular level, (Trimethylsilyl)methacrylate exerts its effects through several mechanisms. The trimethylsilyl group provides steric hindrance, which can protect reactive sites on the methacrylate group during polymerization . This protection allows for controlled polymerization and the formation of stable polymers. Additionally, the methacrylate group can form covalent bonds with other biomolecules, facilitating the creation of complex polymer networks. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

The stability and degradation of (Trimethylsilyl)methacrylate over time are critical factors in its application. In laboratory settings, this compound has been shown to maintain its stability under inert conditions but can degrade when exposed to moisture . Long-term studies have indicated that (Trimethylsilyl)methacrylate can have sustained effects on cellular function, particularly in the context of hydrogel formation and tissue engineering applications

Dosage Effects in Animal Models

The effects of (Trimethylsilyl)methacrylate vary with different dosages in animal models. At lower doses, it has been observed to promote tissue regeneration and cellular growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential irritation and inflammation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

(Trimethylsilyl)methacrylate is involved in several metabolic pathways, particularly those related to polymer synthesis and degradation. The compound interacts with enzymes such as esterases, which can hydrolyze the methacrylate group, leading to the formation of methacrylic acid and trimethylsilanol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, (Trimethylsilyl)methacrylate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s trimethylsilyl group can facilitate its uptake and localization within cellular compartments. Additionally, the methacrylate group can interact with cellular membranes, influencing the compound’s distribution and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of (Trimethylsilyl)methacrylate is influenced by its chemical structure. The trimethylsilyl group can act as a targeting signal, directing the compound to specific cellular compartments such as the cytoplasm and nucleus . Post-translational modifications of the methacrylate group can further refine its localization, ensuring that it reaches the desired subcellular sites for optimal activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl methacrylate can be synthesized by reacting methacrylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and involves the formation of this compound and hydrochloric acid as a byproduct. The reaction can be represented as follows:

H2C=C(CH3)CO2H + ClSi(CH3)3 → H2C=C(CH3)CO2Si(CH3)3 + HCl\text{H2C=C(CH3)CO2H + ClSi(CH3)3 → H2C=C(CH3)CO2Si(CH3)3 + HCl} H2C=C(CH3)CO2H + ClSi(CH3)3 → H2C=C(CH3)CO2Si(CH3)3 + HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can be polymerized to form poly(trimethylsilyl)methacrylate, which is used in various applications due to its unique properties.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and trimethylsilanol.

    Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.

    Transesterification: Catalysts such as titanium tetraisopropoxide are used to facilitate the reaction.

Major Products Formed

    Polymerization: Poly(trimethylsilyl)methacrylate.

    Hydrolysis: Methacrylic acid and trimethylsilanol.

    Transesterification: Various methacrylate esters depending on the alcohol used.

Scientific Research Applications

Trimethylsilyl methacrylate is widely used in scientific research due to its versatility. Some of its applications include:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Surface Modification: Employed in the modification of surfaces to impart hydrophobicity or other desired properties.

    Biomedical Applications: Utilized in the development of drug delivery systems and biomedical coatings.

    Material Science: Used in the synthesis of materials with specific mechanical and thermal properties.

Comparison with Similar Compounds

Similar Compounds

  • (Trimethoxysilyl)propyl methacrylate
  • (Trimethylsilyloxy)ethyl methacrylate
  • (Tris(trimethylsiloxy)silyl)propyl methacrylate

Uniqueness

Trimethylsilyl methacrylate is unique due to its specific combination of the methacrylate ester and the trimethylsilyl group. This combination allows for the synthesis of polymers with distinct properties that are not easily achievable with other methacrylate esters. The presence of the trimethylsilyl group also facilitates various chemical modifications and reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

trimethylsilyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQNYIRJCLTTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25499-03-0
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25499-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5074002
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13688-56-7
Record name Trimethylsilyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13688-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, trimethylsilyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl methacrylate
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Synthesis routes and methods

Procedure details

20 ml of acetoxytrimethylsilane and 11.4 ml of commercial methacrylic acid (ATOFINA Norsocryl® MAA) in 100 ml of hexane are mixed and heated. Azeotropic distillation of acetic acid affords trimethylsilyl methacrylate.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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